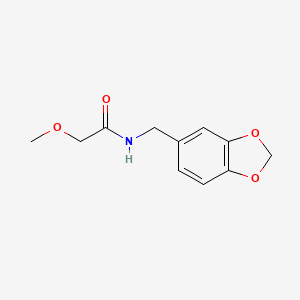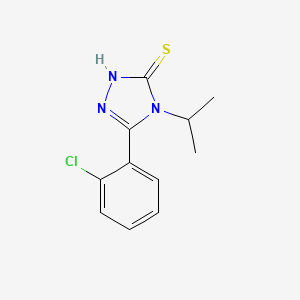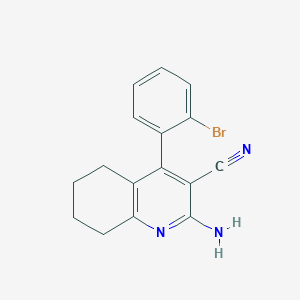
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide, also known as FNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FNPA is a small molecule that belongs to the class of acrylamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been proposed that N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. It has also been reported to inhibit the activity of certain enzymes involved in DNA replication and repair, which may lead to DNA damage and cell death. Additionally, N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has several advantages for use in lab experiments, including its high potency and selectivity towards certain targets. However, it also has limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide, including:
1. Investigation of its mechanism of action and molecular targets in cancer cells and microorganisms.
2. Development of new derivatives of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide with improved pharmacokinetic and pharmacodynamic properties.
3. Evaluation of the efficacy of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide in animal models of cancer and infectious diseases.
4. Examination of the potential synergistic effects of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide with other anticancer agents or antibiotics.
5. Exploration of the use of N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide as a chemical probe for studying biological processes and pathways.
In conclusion, N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide is a promising compound with diverse biological activities and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using various methods, including the reaction of 4-fluoro-3-nitroaniline and 4-fluorocinnamaldehyde in the presence of a base, such as potassium carbonate. The reaction yields N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide as a yellow crystalline solid with a melting point of 162-164°C.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)acrylamide has also been reported to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJPIDSTYNLEBN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)




methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)